1-Benzothiophen-3(2H)-one
Overview
Description
1-Benzothiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are bicyclic systems containing a benzene ring fused with a thiophene ring. This compound is of significant interest due to its diverse pharmacological applications and structural versatility. It exhibits various biological activities, making it a valuable compound in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiophene derivatives are known to be used in the synthesis of larger, usually bioactive structures . They are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .
Mode of Action
It’s known that benzothiophene derivatives interact with their targets to exert their effects .
Biochemical Pathways
Benzothiophene derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
Benzothiophene derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific structures and targets .
Biochemical Analysis
Biochemical Properties
1-Benzothiophen-3(2H)-one derivatives have diverse pharmacological applications due to their structural versatility and potential therapeutic effects . They exhibit various biological activities such as antidiabetic, anticancer, anti-inflammatory, antioxidant, anti-tubercular, antimicrobial, and anticonvulsant activity . These derivatives interact with specific biological targets such as enzymes, receptors, and ion channels .
Cellular Effects
The cellular effects of this compound are largely due to its interactions with various biomolecules. For instance, benzothiophene compounds have been found to exhibit anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiophen-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride. This reaction typically requires heating under reflux conditions to facilitate the formation of the benzothiophene ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed intramolecular cyclization reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine for bromination, nitric acid for nitration.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated benzothiophenes.
Scientific Research Applications
1-Benzothiophen-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Benzothiophene: The parent compound with similar structural features.
Thieno[3,2-b]thiophene: Another bicyclic system with a fused thiophene ring.
Dibenzothiophene: Contains two benzene rings fused with a thiophene ring.
Uniqueness: 1-Benzothiophen-3(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives .
Properties
IUPAC Name |
1-benzothiophen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHAJDDBRUOZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450750 | |
Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-03-0 | |
Record name | Benzo[b]thiophen-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzothiophen-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes utilize 1-Benzothiophen-3(2H)-one to access complex heterocyclic structures?
A1: this compound serves as a crucial starting material for synthesizing diverse heterocycles. For instance, it reacts with various ketones in the presence of Boron Trifluoride to yield 2-Methylene-1-benzothiophen-3(2H)-one and/or 6H-Di[1]benzothieno[3,2-b:2,3-e]pyran derivatives [, , ]. The reaction outcome - whether yielding a pyran or ylidene derivative - is influenced by the steric and electronic properties of the ketone reagent []. Additionally, reacting this compound hydrazone with different ketones under specific conditions provides a practical route to synthesize 1H- and 3H-[1]Benzothieno[3,2-b]pyrroles [].
Q2: Beyond its role in heterocycle synthesis, what other applications does this compound have in organic chemistry?
A3: this compound is a valuable precursor for synthesizing thienyl thioethers, key intermediates in preparing various sulfur-containing compounds []. A one-pot procedure utilizing Trifluoromethanesulfonic acid promotes a Friedel-Crafts-type cyclization, followed by nucleophilic attack by an arenethiol and dehydration, yielding the desired thienyl thioethers []. This method can also be extended to synthesize thienoacene derivatives via a palladium-catalyzed dehydrogenative cyclization [].
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